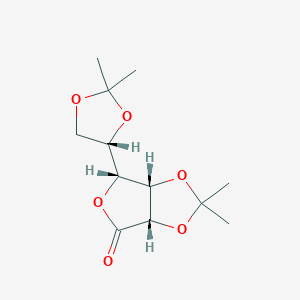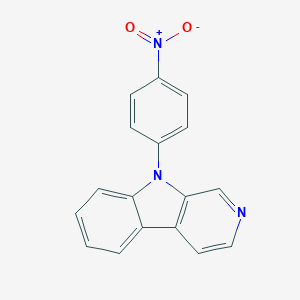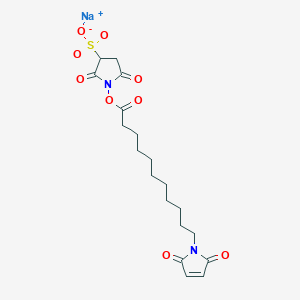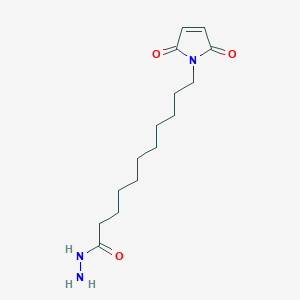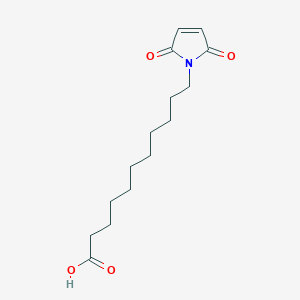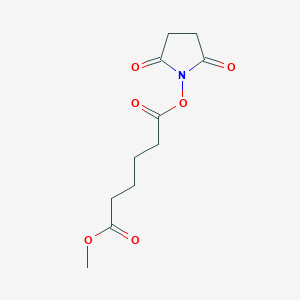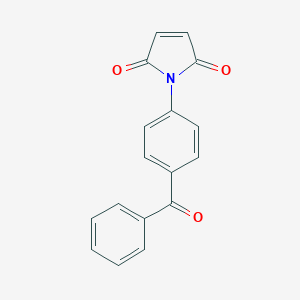
4'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone
説明
The compound "4'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone" belongs to the category of benzophenones, which are known for their utility in various chemical reactions and as intermediates in organic synthesis. Benzophenones and their derivatives are widely studied for their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related benzophenone derivatives often involves multistep reactions, including acetylation, demethylation, and sulfonation processes. For example, the synthesis of 2-hydroxy-4-methoxy-5-sulfonic acid benzophenone from resorcinol involves acetylation, demethylation, and sulfonation steps under specific experimental conditions, yielding a product with high purity and yield (Jin Ning-ren, 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals detailed stereochemical properties. These analyses often include X-ray crystallography and NMR studies to understand the conformational aspects of the molecules (A. Camerman et al., 2005).
Chemical Reactions and Properties
Benzophenone derivatives participate in various chemical reactions, offering pathways to synthesize heterocyclic systems. For instance, reactions involving organozinc compounds with dimethylaminoethanol and other reagents demonstrate the versatility of benzophenones in forming complex structures with potential applications (G. Coates & D. Ridley, 1966).
科学的研究の応用
Photoinitiators in Food Packaging
Photoinitiators, including various benzophenone derivatives, are employed in curing ink on packaging materials for food applications. These substances can migrate from the packaging into the food, prompting the development of methods for their detection in dry foodstuffs. Such research highlights the relevance of benzophenones in maintaining food safety and quality in packaging technologies (Van den Houwe et al., 2016).
Environmental Concerns and Remediation
Studies have explored the environmental impact of benzophenones, particularly their presence in water sources. One study focused on creating tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water, emphasizing the need for cost-effective and high-capacity adsorption methods to mitigate environmental contamination (Zhou et al., 2018).
Photolytic Degradation and Toxicity
Research has also investigated the photodegradation of benzophenones and the toxicity of their photoproducts. For example, a study on benorylate (a benzophenone derivative) examined its photodegradation and the effects of its photoproducts on cultured hepatocytes. This kind of research is crucial in understanding the stability and safety of pharmaceuticals containing benzophenone structures (Castell et al., 1987).
Potential Anticancer Applications
Benzophenones have also been studied for their potential in cancer treatment. For instance, diamide-coupled benzophenones have been synthesized and evaluated as potential anticancer agents. These studies open new avenues for developing benzophenone-based compounds as effective treatments for various cancers (Zabiulla et al., 2016).
Metabolism and Endocrine-Disrupting Activity
Another area of research is the metabolism of benzophenone derivatives and their endocrine-disrupting activities. Studies have examined how these compounds are metabolized in liver microsomes and their potential effects on hormonal activity. This research is significant in assessing the safety and environmental impact of benzophenones widely used in consumer products (Watanabe et al., 2015).
特性
IUPAC Name |
methyl 5-acetamido-2-[2-acetyloxy-4-(dimethylamino)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-12(24)22-14-6-8-16(18(10-14)21(27)28-5)20(26)17-9-7-15(23(3)4)11-19(17)29-13(2)25/h6-11H,1-5H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFYFDDURYGGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)
